4-(Phenylthio)benzene-1,2-diamine
Overview
Description
4-(Phenylthio)benzene-1,2-diamine is an organic compound with the molecular formula C12H12N2S. It is characterized by the presence of a phenylthio group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Phenylthio)benzene-1,2-diamine involves the reduction and sulfuration of nitrobenzene. The process typically includes the following steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced using sodium sulfide or sodium hydrosulfide to form 4-thiophenylamine.
Hydrogenation: The 4-thiophenylamine is then subjected to hydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Phenylthio)benzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Chemical Analysis: Used as a chromogenic agent or precursor for dyes.
Polymer Chemistry: Acts as an additive or functional monomer in certain polymer materials.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)benzene-1,2-diamine involves its interaction with various molecular targets. The phenylthio group can undergo oxidation or reduction, altering the compound’s reactivity. The amino groups can participate in nucleophilic substitution reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diaminodiphenylsulfide
- 5-Phenylthio-1,2-diaminobenzene
- 4-Thiophenoxy-1,2-phenylenediamine
Uniqueness
4-(Phenylthio)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both phenylthio and amino groups allows for diverse reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-phenylsulfanylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEPPBFOGUYOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195734 | |
Record name | 4-(Phenylthio)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43156-48-5 | |
Record name | 4-(Phenylthio)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43156-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylthio)benzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Phenylthio)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylthio)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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